N-[2-(dimethylamino)ethyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide
Overview
Description
N-[2-(dimethylamino)ethyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide is a useful research compound. Its molecular formula is C14H23N3O3S and its molecular weight is 313.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14601278 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
Compounds related to N-[2-(dimethylamino)ethyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide have been studied for their synthesis and cardiac electrophysiological activity. For example, N-substituted imidazolylbenzamides and benzene-sulfonamides exhibit potent electrophysiological activity, suggesting their potential as selective class III agents in cardiac arrhythmias. These compounds show efficacy in in vivo models, indicating their promise for clinical applications in cardiac health (Morgan et al., 1990).
Antimicrobial Activity
A series of N-substituted benzene-sulfonamide derivatives have demonstrated interesting antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, synthesized from starting materials incorporating the dimethylamino moiety, display higher activity compared to reference drugs in some cases, highlighting their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Insecticidal Activity
Flubendiamide, a compound with structural similarities, showcases extremely strong insecticidal activity, especially against lepidopterous pests. Its novel chemical structure and mode of action make it a promising candidate for integrated pest management programs, providing a new tool for agricultural pest control while being safe for non-target organisms (Tohnishi et al., 2005).
Material Science and Polymer Applications
In polymer science, compounds like 2-(Dimethylamino)ethyl methacrylate have been explored for their ability to form cationic diblock copolymers through selective quaternization. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, suggesting applications in drug delivery systems, responsive materials, and nanotechnology (Bütün et al., 2001).
Synthesis of Novel Reactive Dyes
Research has also extended into the synthesis of novel reactive dyes that possess simultaneous insect-repellent and anti-bacterial properties. By incorporating N,N-Diethyl-m-toluamide (DEET) and sulfonamide moieties, these dyes exhibit both functionalities, paving the way for multifunctional materials that could be used in health, safety, and environmental applications (Mokhtari et al., 2014).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[ethylsulfonyl(methyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-5-21(19,20)17(4)13-8-6-12(7-9-13)14(18)15-10-11-16(2)3/h6-9H,5,10-11H2,1-4H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCYZFKEVCGIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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